1-Methyl-2-propylcyclohexane
Overview
Description
1-Methyl-2-propylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group at the first position and a propyl group at the second position. Its molecular weight is 140.2658 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-propylcyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, the reaction of cyclohexane with methyl and propyl halides in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding alkenes or alkynes. The process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions, such as chlorination or bromination, can replace hydrogen atoms in the cyclohexane ring with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Chlorine (Cl2), bromine (Br2) under UV light or heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated cyclohexanes
Scientific Research Applications
1-Methyl-2-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of cycloalkane reactivity and conformational analysis.
Biology: Its derivatives are studied for potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-2-propylcyclohexane involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
1-Methyl-2-propylcyclohexane can be compared with other cycloalkanes such as:
Cyclohexane (C6H12): A simpler cycloalkane with no substituents.
1-Methylcyclohexane (C7H14): A cyclohexane ring with a single methyl group.
1,2-Dimethylcyclohexane (C8H16): A cyclohexane ring with two methyl groups at different positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both methyl and propyl groups provides distinct steric and electronic effects compared to other cycloalkanes .
Properties
IUPAC Name |
1-methyl-2-propylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYJEKBXVYKYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871067 | |
Record name | 1-Methyl-2-propyl-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4291-79-6, 42806-77-9 | |
Record name | 1-Methyl-2-propylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4291-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, 1-methyl-2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-propyl-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-propylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 42806-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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